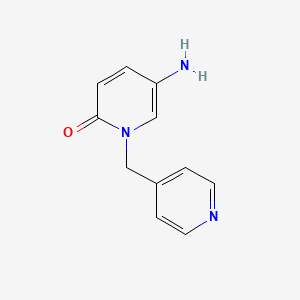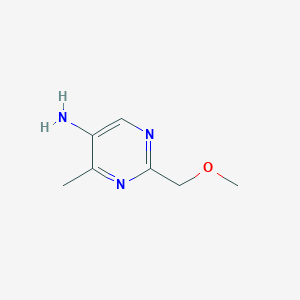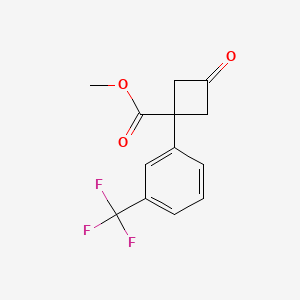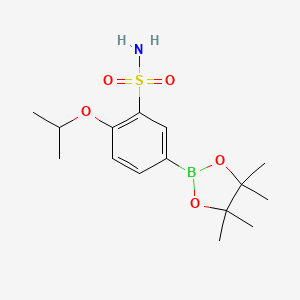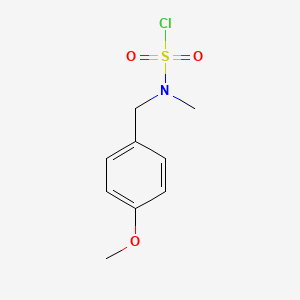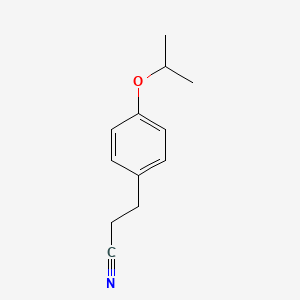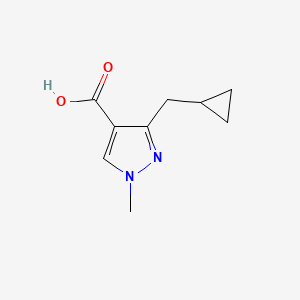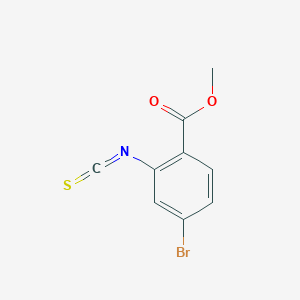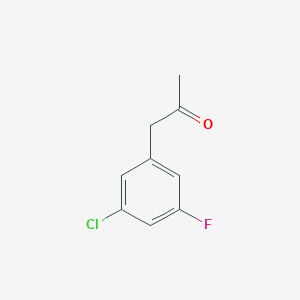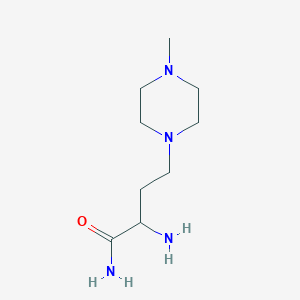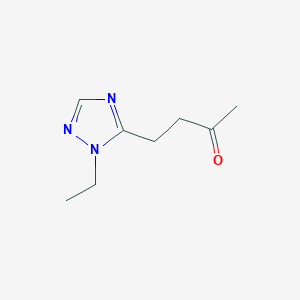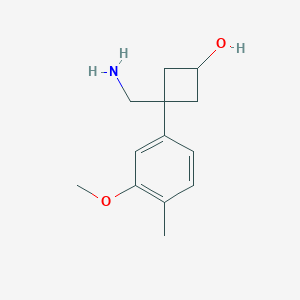
3-(Aminomethyl)-3-(3-methoxy-4-methylphenyl)cyclobutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Aminomethyl)-3-(3-methoxy-4-methylphenyl)cyclobutan-1-ol is an organic compound that features a cyclobutane ring substituted with an aminomethyl group and a 3-methoxy-4-methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-3-(3-methoxy-4-methylphenyl)cyclobutan-1-ol can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a 3-(3-methoxy-4-methylphenyl)propanoic acid derivative, followed by functional group transformations to introduce the aminomethyl group and the hydroxyl group.
Cyclization Reaction: The precursor 3-(3-methoxy-4-methylphenyl)propanoic acid can be cyclized using a strong acid catalyst, such as sulfuric acid, to form the cyclobutane ring.
Aminomethylation: The cyclobutane intermediate can be treated with formaldehyde and ammonium chloride under basic conditions to introduce the aminomethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions may be fine-tuned to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(Aminomethyl)-3-(3-methoxy-4-methylphenyl)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl group, if present, can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, alkoxides, thiolates
Major Products Formed
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an alcohol
Substitution: Formation of substituted cyclobutane derivatives
Aplicaciones Científicas De Investigación
3-(Aminomethyl)-3-(3-methoxy-4-methylphenyl)cyclobutan-1-ol has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting central nervous system disorders.
Materials Science: The unique structural properties of this compound make it a candidate for the development of novel materials with specific mechanical or electronic properties.
Biological Studies: It can be used as a probe to study the interactions of cyclobutane-containing compounds with biological macromolecules.
Mecanismo De Acción
The mechanism of action of 3-(Aminomethyl)-3-(3-methoxy-4-methylphenyl)cyclobutan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The aminomethyl and hydroxyl groups can form hydrogen bonds and other interactions with target molecules, influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
3-(Aminomethyl)-3-phenylcyclobutan-1-ol: Lacks the methoxy and methyl substituents on the phenyl ring.
3-(Aminomethyl)-3-(4-methoxyphenyl)cyclobutan-1-ol: Lacks the methyl substituent on the phenyl ring.
3-(Aminomethyl)-3-(3-methylphenyl)cyclobutan-1-ol: Lacks the methoxy substituent on the phenyl ring.
Uniqueness
3-(Aminomethyl)-3-(3-methoxy-4-methylphenyl)cyclobutan-1-ol is unique due to the presence of both methoxy and methyl substituents on the phenyl ring, which can influence its chemical reactivity and interactions with biological targets. These substituents can also affect the compound’s physical properties, such as solubility and stability.
Propiedades
Fórmula molecular |
C13H19NO2 |
|---|---|
Peso molecular |
221.29 g/mol |
Nombre IUPAC |
3-(aminomethyl)-3-(3-methoxy-4-methylphenyl)cyclobutan-1-ol |
InChI |
InChI=1S/C13H19NO2/c1-9-3-4-10(5-12(9)16-2)13(8-14)6-11(15)7-13/h3-5,11,15H,6-8,14H2,1-2H3 |
Clave InChI |
VXCPWCSFNVJTFQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C2(CC(C2)O)CN)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


